
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
Overview
Description
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt (CAS 6009-66-1), also known as ammonium urate, is the ammonium salt of uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione). Its molecular formula is C₅H₇N₅O₃, with a molecular weight of 185.14 g/mol . This compound is structurally derived from uric acid (CAS 69-93-2), a natural purine metabolite in humans and other organisms . The monoammonium salt is primarily utilized in biochemical research and crystallography studies due to its solubility properties and stability in aqueous solutions.
Biological Activity
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt, commonly referred to as ammonium urate, is a derivative of uric acid and plays a significant role in purine metabolism. Understanding its biological activity is crucial for insights into conditions such as gout and other metabolic disorders.
- Molecular Formula : C₅H₇N₅O₃
- Molecular Weight : 185.14 g/mol
- CAS Registry Number : 6009-66-1
- Structure : The compound is characterized by a purine ring with oxo groups at positions 2, 6, and 8. Its structure can be represented as follows:
Role in Uric Acid Metabolism
Ammonium urate is the salt form of uric acid, the end product of purine metabolism in humans. Elevated levels of uric acid can lead to the formation of urate crystals, which are implicated in gout. The biological activity of ammonium urate includes:
- Urate Crystal Formation : Ammonium urate can crystallize in synovial fluid, contributing to inflammatory responses in gout patients.
- Biomarker Potential : Studies suggest that urinary levels of ammonium urate may serve as biomarkers for diagnosing and monitoring gout progression.
Therapeutic Implications
The compound is a target for therapeutic interventions aimed at managing hyperuricemia and gout. Research has focused on:
- Inhibiting Crystal Formation : Agents that inhibit the formation of urate crystals or promote their dissolution are being explored as potential treatments for gout.
- Anti-inflammatory Effects : Some studies indicate that modulating levels of ammonium urate may have anti-inflammatory effects beneficial in treating arthritis.
Case Study 1: Gout Management
A clinical study evaluated the effectiveness of a novel drug that reduces uric acid levels in patients with chronic gout. The results demonstrated a significant decrease in serum urate levels and a reduction in the frequency of gout attacks among participants treated with the drug compared to the control group.
Case Study 2: Biomarker Research
Another study investigated urinary ammonium urate levels as a biomarker for gout diagnosis. Researchers found that elevated urinary ammonium urate correlated with increased risk of acute gout flares, suggesting its utility in clinical settings.
Comparative Analysis
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Uric Acid | C₅H₄N₄O₃ | End product of purine metabolism; less soluble than ammonium urate. |
Hypoxanthine | C₅H₄N₄O | Precursor in xanthine and uric acid synthesis; lacks oxo groups at positions 2 and 6. |
Xanthine | C₇H₄N₄O₂ | Intermediate in purine metabolism; more soluble than ammonium urate. |
Theobromine | C₇H₈N₄O₂ | Methylated derivative of xanthine; exhibits stimulant properties. |
Interactions and Mechanisms
Ammonium urate interacts with various biological pathways involved in purine metabolism and inflammation. Its unique structure allows it to participate in enzymatic reactions that regulate purine levels within the body.
Scientific Research Applications
Biological Significance
Ammonium urate plays a crucial role in purine metabolism and has been associated with several biological processes:
- Uric Acid Metabolism : As a product of purine degradation, ammonium urate is integral to the understanding of conditions like gout and hyperuricemia. Elevated levels of uric acid can lead to crystallization in joints, causing inflammation and pain.
- Antioxidant Properties : Research indicates that urate may have antioxidant effects that could protect cells from oxidative stress. This property is under investigation for potential therapeutic applications in neurodegenerative diseases.
Pharmaceutical Applications
The therapeutic potential of ammonium urate has been explored in various contexts:
- Gout Treatment : Ammonium urate is directly involved in the management of gout by influencing uric acid levels in the body. Medications aimed at reducing uric acid production or promoting its excretion are critical for patients with gout.
- Kidney Stone Formation : Understanding the role of ammonium urate in kidney stone formation can help develop preventive strategies for patients prone to nephrolithiasis.
Research Applications
The compound has been utilized in several scientific studies:
- Metabolic Pathway Studies : Ammonium urate serves as a marker for studying purine metabolism pathways. Its synthesis and degradation are key components in metabolic research related to energy production and cellular function .
- Modeling Disease Mechanisms : It is used as a model compound in studies investigating the mechanisms underlying diseases such as diabetes and cardiovascular disorders where purine metabolism is disrupted.
Case Study 1: Gout Management
A clinical study investigated the efficacy of allopurinol in reducing serum uric acid levels in patients with chronic gout. The study found that patients receiving treatment showed significant reductions in serum levels of ammonium urate, leading to decreased frequency of gout attacks.
Case Study 2: Antioxidant Research
In vitro studies have demonstrated that ammonium urate exhibits scavenging activity against free radicals. This research suggests potential therapeutic roles for ammonium urate in conditions characterized by oxidative stress, such as Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying the monoammonium salt of 7,9-dihydro-1H-purine-2,6,8(3H)-trione?
- Synthesis : The compound is synthesized via neutralization of uric acid (C₅H₄N₄O₃) with ammonium hydroxide under controlled pH (7–8). Confirm stoichiometry using titration to avoid excess ammonium ions, which may form diammonium salts .
- Purification : Recrystallization from aqueous ethanol (50% v/v) is effective. Monitor hydration states (e.g., hydrate vs. anhydrous forms) via thermogravimetric analysis (TGA), as hydration impacts solubility and stability .
Q. How can researchers validate the structural identity of this compound?
- Spectroscopic Techniques :
- Elemental Analysis : Match calculated vs. observed C/N ratios (C: 32.43%, N: 37.83%) .
Q. What are the critical storage conditions to ensure compound stability?
- Store as a lyophilized powder at -20°C in desiccated containers. In solution, use neutral buffers (pH 6–7) and avoid prolonged exposure to light or temperatures >25°C, which accelerate decomposition (evidenced by LCMS purity dropping to <95% in 3 months) .
Advanced Research Questions
Q. How does the monoammonium salt interact with metal ions in electrochemical biosensing applications?
- Mechanism : The compound participates in redox reactions with Fe³⁺/Ni²+ ions, acting as an electron donor. Cyclic voltammetry (CV) in phosphate buffer (pH 7.4) shows oxidation peaks at +0.35 V (vs. Ag/AgCl), correlating with uric acid’s electroactivity .
- Application : Used in non-enzymatic biosensors for uric acid detection. Optimize sensor sensitivity by varying salt concentration (0.1–1.0 mM) and electrode material (e.g., glassy carbon vs. gold) .
Q. How can researchers resolve contradictions in solubility data across studies?
- Data Conflicts : Reported solubility ranges from 1.47 × 10⁻⁴ M (in water) to 3.3 × 10⁻² M (in DMSO) .
- Resolution :
- Hydration State : Hydrated forms (e.g., C₅H₄N₄O₃·H₂O) exhibit lower solubility than anhydrous forms. Use Karl Fischer titration to quantify water content .
- Ionic Strength : Solubility increases in high-ionic-strength buffers (e.g., PBS). Perform solubility assays under standardized conditions (25°C, 0.1 M NaCl) .
Q. What comparative studies differentiate this compound from methylated analogs (e.g., 3,7-dimethyl derivatives)?
- Structural Differences : Methyl groups at N3/N7 positions (e.g., 3,7-dimethyl analog, C₇H₈N₄O₃) reduce hydrogen-bonding capacity, altering solubility (e.g., 104–947 mg/L vs. 30 mg/L for monoammonium salt) .
- Biological Activity : Methylated analogs show higher lipid membrane permeability (logP = -1.2 vs. -2.5 for monoammonium salt), impacting cellular uptake studies .
Q. Methodological Tables
Table 1. Key Physicochemical Properties
Table 2. Stability Under Storage Conditions
Condition | Purity Retention (6 Months) | Degradation Products |
---|---|---|
-20°C (Lyophilized) | >98% | None detected |
25°C (Solution, pH 7) | 85–90% | Ammonia, allantoin |
37°C (Solution, pH 5) | 70–75% | Uric acid, ammonium nitrate |
Source |
Comparison with Similar Compounds
Parent Compound: Uric Acid (CAS 69-93-2)
Uric acid is the foundational molecule for its salts and derivatives. Key comparisons include:
- Molecular Stability : The 7,9-dihydro tautomer of uric acid is thermodynamically more stable than the 9H-purine-2,6,8-triol tautomer by 4.5 kcal/mol .
- Solubility : Uric acid has low aqueous solubility (33 mg/L at room temperature), necessitating salt formation for enhanced bioavailability .
- Biological Role : Acts as an antioxidant and a biomarker for metabolic disorders like gout .
Metal Salts of Uric Acid
Sodium Salt (CAS 1198-77-2)
- Formula : C₅H₃N₄O₃Na
- Molecular Weight : 190.09 g/mol .
- Applications: Used in studies of monosodium urate crystal formation, a key factor in gout pathology .
Lithium Salt (CAS 6108-34-5)
- Formula : C₅H₃N₄O₃Li
Comparison with Monoammonium Salt:
- Solubility: Ammonium urate (monoammonium salt) exhibits intermediate solubility between uric acid and sodium/lithium salts, making it suitable for crystallization studies .
- Molecular Weight : Lower than sodium salt (185.14 vs. 190.09 g/mol), impacting molar reactivity .
Alkylated Derivatives
1,3-Dimethyluric Acid (CAS 944-73-0)
- Formula : C₇H₈N₄O₃
- Molecular Weight : 196.16 g/mol .
- Properties : Higher lipophilicity (logP = -2.71) compared to uric acid (logP = -2.04) .
Tetramethyluric Acid (Theacrine, CAS 2309-49-1)
- Formula : C₉H₁₂N₄O₃
- Molecular Weight : 224.22 g/mol .
- Properties : Melting point of 226°C and low solubility (similar to uric acid) .
- Applications: Studied as a natural stimulant and nootropic agent .
Comparison with Monoammonium Salt:
- Structural Modifications : Alkylation introduces methyl groups, altering solubility and bioactivity. The ammonium salt retains ionic character, favoring aqueous applications, while alkylated derivatives are more lipophilic .
- Thermal Stability: Tetramethyluric acid shows higher thermal stability (m.p. 226°C) compared to the monoammonium salt, which decomposes upon heating .
Data Table: Key Properties of Uric Acid and Derivatives
Preparation Methods
Alkaline Dissolution and Ammonium Salt Precipitation
Source Material and Alkali Treatment
The primary industrial method involves extracting uric acid from biological sources, such as poultry feces, due to its high uric acid content . The raw material is suspended in a dilute alkaline solution (e.g., 2–5% triethylamine, potassium hydroxide, or lithium hydroxide) under vigorous stirring and an inert nitrogen atmosphere to prevent oxidation . This step dissolves uric acid by deprotonating its acidic groups (pKa1 = 5.6, pKa2 = 10.3), forming a soluble urate ion .
Ammonium Salt Addition
An ammonium salt, such as ammonium chloride or ammonium sulfate, is introduced in excess to the alkaline solution. The ammonium ions (NH₄⁺) displace the alkali metal ions, precipitating ammonium urate due to its low solubility in aqueous media . The reaction follows:
The precipitate is filtered, washed with cold ethanol or water, and dried at 40–60°C under reduced pressure . This method yields 70–85% pure ammonium urate, contingent on the starting material’s purity .
Direct Neutralization of Uric Acid
Reaction Conditions
Synthetic uric acid (CID 1175) is dissolved in hot water or a water-ethanol mixture, and ammonium hydroxide (NH₄OH) is added dropwise to adjust the pH to 8.5–9.5 . The neutralization reaction proceeds as:
5\text{H}4\text{N}4\text{O}3 + \text{NH}4\text{OH} \rightarrow \text{C}5\text{H}7\text{N}5\text{O}3 + \text{H}2\text{O}
The solution is cooled to 0–5°C to crystallize ammonium urate, which is then isolated via vacuum filtration .
Yield Optimization
Higher yields (90–95%) are achieved by maintaining stoichiometric excess of NH₄OH (1.2–1.5 equivalents) and controlling the cooling rate to 1°C/min . Impurities such as allantoin or urea are minimized by using high-purity uric acid (>98%) .
Purification and Analysis Techniques
Recrystallization
Crude ammonium urate is recrystallized from hot water or aqueous ammonia (pH 9–10) to remove residual salts. The crystals are dried at 50°C for 12 hours, achieving 95–98% purity .
Thin-Layer Chromatography (TLC)
TLC on silica gel plates with a solvent system of 1-butanol:acetic acid:water (4:1:5, v/v) resolves ammonium urate (Rf = 0.45) from uric acid (Rf = 0.62) . Detection under UV light (254 nm) confirms homogeneity .
High-Performance Liquid Chromatography (HPLC)
A C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.05 M potassium phosphate (pH 4.7):methanol (4:1) at 1.0 mL/min separates ammonium urate (retention time = 5.2 min) from contaminants . UV detection at 225 nm ensures sensitivity .
Physicochemical Properties
Applications and Implications
Ammonium urate serves as a precursor in synthesizing uric acid derivatives for clinical diagnostics and pharmaceutical research. Its ultra-pure form (>99.9%), obtained via perchloric acid recrystallization , is critical for calibrating serum uric acid assays. Future research should explore enzymatic synthesis using uricase to enhance sustainability .
Properties
IUPAC Name |
azane;7,9-dihydro-3H-purine-2,6,8-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3.H3N/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFYPMPFTYORPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064082 | |
Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6009-66-1 | |
Record name | Ammonium urate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6009-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium urate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.